molecular formula C15H11ClF3N5O2S B2821278 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921124-96-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2821278
CAS No.: 921124-96-1
M. Wt: 417.79
InChI Key: UBXBRGLIEVVFFO-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a trifluoromethyl benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The trifluoromethyl benzenesulfonamide moiety is added in the final step through a sulfonation reaction using trifluoromethyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and specific reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form oxo-tetrazole derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxo-tetrazole derivatives, phenyl-substituted compounds, and various substituted benzenesulfonamides.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the trifluoromethyl benzenesulfonamide moiety can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
  • Trifluoromethyl phenyl sulfone
  • Tetrazole derivatives with different substituents

Uniqueness

This compound is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a trifluoromethyl benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, such as high thermal stability, resistance to oxidation, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrazole ring, a trifluoromethyl group, and a sulfonamide moiety. Its molecular formula is C14H13ClN6O2SC_{14}H_{13}ClN_6O_2S, with a molecular weight of approximately 360.81 g/mol. The functional groups present in this compound contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind effectively to active sites on enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, such as HCT-15 (colon cancer) and NCI-H23 (lung cancer) cells, with IC50 values often less than 10 µM .

CompoundCell LineIC50 (µM)
Compound AHCT-158.5
Compound BNCI-H239.0
This compoundTBD

Anti-inflammatory Activity

The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. COX-2 inhibitors are known for their role in reducing inflammation and pain . The compound's structural attributes suggest potential efficacy in treating inflammatory conditions.

Case Studies

A notable case study involved the evaluation of similar tetrazole-based compounds for their anti-cancer properties. In vitro studies demonstrated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Another study focused on the pharmacokinetics and toxicity profiles of related sulfonamide derivatives, revealing favorable absorption characteristics and low cytotoxicity at therapeutic concentrations .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2S/c16-11-4-6-12(7-5-11)24-14(21-22-23-24)9-20-27(25,26)13-3-1-2-10(8-13)15(17,18)19/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXBRGLIEVVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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